![molecular formula C23H21ClN2O3S B2397043 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-72-7](/img/structure/B2397043.png)
3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTP and has a molecular formula of C26H24ClN3O2S. It is a thienopyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis . By inhibiting Cyt-bd, it disrupts the ATP production, leading to energy depletion in the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) , suggesting that it has good bioavailability.
Result of Action
The compound’s action results in significant antimycobacterial activity. It has been observed to have ATP IC 50 values from 6 to 54 μM against all strains in the presence of Q203 , indicating its potent antimycobacterial activity.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in the bacterial strain can affect the compound’s potency
Advantages and Limitations for Lab Experiments
One of the main advantages of CPTP is its potential as a promising candidate for the treatment of various diseases. However, there are some limitations associated with its use in lab experiments. For example, CPTP may exhibit cytotoxic effects on normal cells, which may limit its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of CPTP for different diseases.
Future Directions
There are several future directions for research on CPTP. One area of interest is the development of novel derivatives of CPTP that may exhibit improved therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration of CPTP for different diseases. Another area of interest is the investigation of the potential side effects of CPTP and the development of strategies to mitigate these effects. Finally, the development of novel drug delivery systems for CPTP may enhance its therapeutic potential and reduce its toxicity.
Synthesis Methods
The synthesis of CPTP involves the reaction of 4-chlorobenzylamine with ethyl 3,4-diethoxyacetoacetate, followed by the cyclization of the resulting intermediate with thiourea. The final product is obtained after purification using column chromatography.
Scientific Research Applications
CPTP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRQSEIMBKYAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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